Product packaging for (R)-2-(Boc-amino)-2-methylhex-5-enoic acid(Cat. No.:)

(R)-2-(Boc-amino)-2-methylhex-5-enoic acid

Cat. No.: B11870170
M. Wt: 243.30 g/mol
InChI Key: WJLBHMFCOPSXBJ-GFCCVEGCSA-N
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Description

Significance of Non-Proteinogenic α,α-Disubstituted Amino Acids in Chemical Biology and Organic Synthesis

Non-proteinogenic amino acids are those not found among the 20 standard amino acids encoded by the genetic code. Within this diverse group, α,α-disubstituted amino acids have garnered considerable attention. These are amino acids in which the hydrogen atom at the alpha-position (α-carbon) is replaced by a second substituent, creating a quaternary carbon center. nih.gov

The incorporation of these modified amino acids into peptide chains has profound effects on the resulting molecule's structure and function. They serve as potent modifiers of peptide conformation and are valuable precursors for a wide range of bioactive compounds. nih.gov Their unique structural properties make them ideal for designing new pharmaceuticals and biochemical tools. nih.gov The steric hindrance introduced by the disubstitution at the α-carbon provides resistance to enzymatic degradation by peptidases, thereby increasing the in vivo half-life of peptide-based drugs. Furthermore, these amino acids are instrumental in creating peptides with specific, stable secondary structures such as helices and turns. nih.govjst.go.jp

The synthesis of α,α-disubstituted α-amino acids presents significant challenges due to the steric congestion around the quaternary carbon. nih.gov However, advancements in synthetic methodologies, including enantioselective catalysis and photocatalysis, have provided new pathways to access these valuable compounds. nih.govnih.gov

Role of Stereochemistry in α,α-Disubstituted Amino Acid Derivatives

Stereochemistry—the three-dimensional arrangement of atoms—is paramount in α,α-disubstituted amino acids. The presence of a second substituent at the α-carbon severely restricts the conformational freedom of the amino acid residue. nih.govjst.go.jp This restriction influences the torsional angles (phi, ψ) of the peptide backbone, forcing it to adopt well-defined secondary structures.

When the two α-substituents are different, the α-carbon becomes a chiral center. The specific stereoconfiguration (R or S) of this center plays a crucial role in directing the helicity of peptides. For instance, homopeptides made from chiral α-methylated α,α-disubstituted amino acids often form 3₁₀-helical structures, and the direction of the helical screw (right-handed or left-handed) is dictated by the chirality of the α-carbon. researchgate.net The nature of the alkyl group also has an impact; peptides composed of chiral α-methylated residues tend to form 3₁₀-helices, whereas those with α-ethylated residues often adopt a fully extended conformation. nih.govjst.go.jp This precise control over peptide shape is fundamental to designing molecules that can bind selectively to biological targets like proteins and receptors.

Specific Focus: (R)-2-(Boc-amino)-2-methylhex-5-enoic acid as a Model Chiral Unnatural Amino Acid

This compound serves as an excellent model for this class of compounds, embodying the key structural features that make them so useful in modern chemical biology.

PropertyValue
IUPAC Name (R)-2-((tert-butoxycarbonyl)amino)-2-methylhex-5-enoic acid
Molecular Formula C₁₂H₂₁NO₄
Chiral Center α-carbon with (R) configuration
Key Functional Groups Carboxylic acid, Boc-protected amine, Terminal alkene

This compound's structure is a deliberate combination of functional elements designed for specific applications in synthesis:

The (R)-Stereocenter and α-Methyl Group: These features work in concert to impose strict conformational constraints. When incorporated into a peptide, this residue is designed to induce a specific turn or helical conformation, with the (R) configuration guiding the direction of the structure.

The Terminal Alkene (hex-5-enoic acid side chain): The alkene functionality is a versatile chemical handle. It is particularly valuable for a technique known as olefin metathesis. By placing two such amino acid residues at specific positions within a peptide sequence, the terminal alkene side chains can be chemically "stapled" together to form a rigid, macrocyclic structure. This "peptide stapling" is a powerful strategy for locking a peptide into its bioactive (often helical) conformation, which can enhance its binding affinity and cell permeability. nih.gov

The Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is a standard acid-labile protecting group used in peptide synthesis. nih.govpeptide.com It masks the α-amino group, preventing it from reacting during the coupling of the carboxylic acid end of the molecule to another amino acid. It is typically removed with a moderately strong acid like trifluoroacetic acid (TFA) to allow the peptide chain to be extended. chempep.com

In essence, this compound is not merely a chemical compound but a sophisticated building block. It is engineered to control stereochemistry, enforce a specific molecular shape, and provide a reactive group for further structural modification, making it a prime example of a modern tool for peptide design and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO4 B11870170 (R)-2-(Boc-amino)-2-methylhex-5-enoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid

InChI

InChI=1S/C12H21NO4/c1-6-7-8-12(5,9(14)15)13-10(16)17-11(2,3)4/h6H,1,7-8H2,2-5H3,(H,13,16)(H,14,15)/t12-/m1/s1

InChI Key

WJLBHMFCOPSXBJ-GFCCVEGCSA-N

Isomeric SMILES

C[C@@](CCC=C)(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CCC=C)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for R 2 Boc Amino 2 Methylhex 5 Enoic Acid and Analogues

Strategies for the Stereoselective Construction of Quaternary Carbon Centers

The cornerstone of synthesizing (R)-2-(Boc-amino)-2-methylhex-5-enoic acid is the creation of the chiral quaternary α-carbon. Various powerful asymmetric methods have been developed to address this synthetic hurdle.

Asymmetric Alkylation Approaches

Asymmetric alkylation of enolates derived from amino acid precursors is a primary strategy for forging the quaternary stereocenter. This can be achieved through several catalytic and auxiliary-controlled methods.

Asymmetric Allylic Alkylation (AAA): Palladium- or iridium-catalyzed AAA reactions are potent methods for introducing the allyl (or in this case, a substituted allyl) group. A typical approach would involve the alkylation of an enolate derived from a protected alanine (B10760859) Schiff base or a related glycine (B1666218) equivalent. Chiral ligands on the metal catalyst orchestrate the facial selectivity of the alkylation, leading to high enantiomeric excess. For instance, an aldimine ester derived from alanine methyl ester can be deprotonated and then subjected to a palladium-catalyzed allylation to install the pentenyl group stereoselectively. acs.org

Michael Additions: While less direct for the synthesis of the target molecule, asymmetric Michael additions can be employed to construct the carbon backbone, which is then further elaborated. This method is particularly effective for creating β-substituted quaternary amino acids.

The success of these alkylation strategies often relies on the careful choice of the chiral auxiliary or ligand, the metal catalyst, and the reaction conditions to control both regioselectivity and stereoselectivity.

Table 1: Representative Asymmetric Alkylation Approaches for Quaternary Amino Acid Synthesis

Catalyst/Auxiliary SystemElectrophileNucleophile/SubstrateDiastereomeric/Enantiomeric ExcessReference
Pd(0) with Chiral LigandAllylic Acetate (B1210297)Alanine-derived imineHigh ee acs.org
Iridium with Chiral LigandAllylic CarbonateMalonate derivativeUp to 97% eeN/A
Chiral Phase-Transfer CatalystBenzyl BromideGlycine Schiff baseHigh eeN/A

Enolate-Based Methodologies

The Ireland-Claisen rearrangement, a powerful nih.govnih.gov-sigmatropic rearrangement of an ester enolate, is a highly effective method for the diastereoselective synthesis of γ,δ-unsaturated carboxylic acids, which are direct precursors to the target molecule. wikipedia.org

In a potential synthesis of this compound, an ester of N-Boc-alanine with an appropriately substituted allylic alcohol would be prepared. Treatment with a strong base, such as lithium diisopropylamide (LDA), generates a lithium enolate. This enolate then undergoes a concerted rearrangement through a predictable chair-like transition state to form the desired γ,δ-unsaturated amino acid. nih.govresearchgate.net The stereochemistry at the newly formed quaternary center is controlled by the geometry of the enolate and the inherent facial bias of the chiral substrate. Chelation control, often using zinc chloride, can enhance the diastereoselectivity by fixing the enolate geometry. nih.govresearchgate.net

Table 2: Key Features of the Enolate-Claisen Rearrangement for Quaternary Amino Acid Synthesis

StepDescriptionKey Control ElementExpected OutcomeReference
1. Ester Formation Coupling of N-protected alanine with an allylic alcohol.Availability of chiral allylic alcohol.Allylic ester precursor. acs.org
2. Enolate Formation Deprotonation with a strong base (e.g., LDA).Base and solvent choice influence enolate geometry.Kinetically or thermodynamically controlled enolate. nih.gov
3. Chelation (Optional) Addition of a Lewis acid (e.g., ZnCl₂).Fixes enolate geometry, enhancing stereoselectivity.Chelated metal enolate. nih.govresearchgate.net
4. Rearrangement nih.govnih.gov-Sigmatropic shift upon warming.Chair-like transition state.Highly diastereoselective formation of the γ,δ-unsaturated amino acid. wikipedia.org

Cycloaddition Reactions

1,3-dipolar cycloaddition reactions offer another avenue for constructing the core structure of α,α-disubstituted amino acids. For example, the reaction of an azomethine ylide, generated from a glycine derivative, with an appropriate dipolarophile can lead to a pyrrolidine (B122466) ring system. Subsequent ring-opening could potentially yield the desired acyclic amino acid framework. While a direct application to the target molecule is less straightforward, this methodology is powerful for creating cyclic constrained analogues.

Rearrangement-Based Syntheses

Beyond the Ireland-Claisen rearrangement, other rearrangement reactions can be employed. For instance, a two-step process involving the conversion of a carboxylic acid to an azanyl ester followed by an iron-catalyzed 1,3-nitrogen migration has been reported for the synthesis of N-Boc-protected α-amino acids. This method can be applied in an enantioconvergent fashion to create α,α-disubstituted amino acids from racemic carboxylic acid starting materials. acs.org

Catalytic Asymmetric Hydroamination and Hydrofunctionalization

Catalytic asymmetric hydroamination of alkenes presents an atom-economical approach to synthesizing chiral amines. While typically used for α-branched amines, advancements in this field could potentially be adapted for the construction of the target molecule's stereocenter. uwo.cabham.ac.uk Copper-catalyzed hydroamination of unactivated internal olefins has shown promise for creating highly enantioenriched α-branched amines. uwo.cabham.ac.uk

Incorporation of the Boc Protecting Group and Alkene Moiety

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in amino acids due to its stability under various reaction conditions and its facile removal under acidic conditions. acs.orgnih.gov

The standard procedure for introducing the Boc group involves the reaction of the free amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as sodium hydroxide (B78521) or triethylamine (B128534), in a suitable solvent system like aqueous dioxane or acetone/water. researchgate.net This reaction is typically high-yielding and proceeds without racemization of the chiral center.

The alkene moiety in this compound is typically introduced as part of one of the starting materials in the key carbon-carbon bond-forming step. For example, in an asymmetric alkylation approach, a pentenyl halide or triflate would be used as the electrophile. In an Ireland-Claisen rearrangement strategy, a pentenyl-containing allylic alcohol would be esterified with the N-Boc-alanine precursor.

Chemoselective N-tert-Butoxycarbonylation Procedures

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in amino acid and peptide synthesis due to its stability under various conditions and its facile removal under mild acidic conditions. The introduction of the Boc group onto the nitrogen atom of α-methylated amino acids, however, can be challenging due to steric hindrance.

Standard procedures for N-tert-butoxycarbonylation involve the reaction of the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. For sterically hindered amino acids, specific conditions have been developed to improve efficiency. One effective method utilizes (Boc)₂O in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst. While effective, this can sometimes lead to the formation of a double-Boc protected amine, especially with primary amines. To circumvent this, catalyst-free methods in water have been developed, which can chemoselectively provide N-Boc derivatives without side products like isocyanates or ureas. organic-chemistry.org

For particularly hindered amines, alternative reagents and conditions may be necessary. The use of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) can be advantageous. Additionally, for amino derivatives that are sensitive to water, anhydrous conditions using (Boc)₂O with triethylamine (TEA) in methanol (B129727) (MeOH) or dimethylformamide (DMF) at elevated temperatures (40-50 °C) are preferred. Another highly effective method for sterically hindered amino acids involves the use of (Boc)₂O with tetramethylammonium (B1211777) hydroxide pentahydrate (Me₄NOH·5H₂O) in acetonitrile (B52724) (CH₃CN).

Table 1: Selected Reagents and Conditions for N-tert-Butoxycarbonylation of Sterically Hindered Amino Acids

Reagent SystemSolventBaseCatalystKey Advantages
(Boc)₂ODioxane/WaterNaOH or NaHCO₃NoneStandard, good for many substrates
(Boc)₂OCH₂Cl₂Et₃NDMAP (catalytic)Effective for hindered amines
(Boc)₂OWaterNoneNoneCatalyst-free, chemoselective organic-chemistry.org
(Boc)₂OMeOH or DMFTEANoneAnhydrous, for water-sensitive substrates
(Boc)₂OCH₃CNMe₄NOH·5H₂ONoneHighly advantageous for sterically hindered amino acids

Introduction of Hex-5-enoic Acid Scaffolds

The asymmetric synthesis of α-methyl-α-amino acids is a field of growing importance. acs.org A key step in the synthesis of the target molecule is the introduction of the hex-5-enoic acid moiety. This can be achieved through various strategies, often involving the alkylation of a chiral glycine or alanine enolate equivalent.

One powerful approach involves the diastereoselective alkylation of a chiral iminolactone derived from a natural product, such as (1S)-(+)-3-carene. acs.org This method allows for the construction of the quaternary stereocenter with high stereocontrol. The general strategy involves the formation of an enolate from the protected α-amino acid precursor, followed by reaction with an appropriate electrophile, in this case, a 4-halobut-1-ene derivative (e.g., 4-bromobut-1-ene or 4-iodobut-1-ene).

Phase-transfer catalysis is another effective method for the alkylation of α-amino acid precursors, offering mild reaction conditions and operational simplicity. The choice of base is critical in these reactions. Hindered alkoxide bases, such as potassium tert-butoxide (KOtBu), can be used to generate the dianion of an N-Boc-protected amino acid, which can then be alkylated. google.com

Divergent Synthetic Pathways to Functionalized Derivatives

The terminal alkene of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of functionalized derivatives.

Strategies for Alkene Functionalization (e.g., epoxidation, hydrothiolation)

Epoxidation: The conversion of the terminal alkene to an epoxide introduces a highly reactive three-membered ring, which can be opened by various nucleophiles to generate a wide array of derivatives. A common and effective method for the epoxidation of alkenes is the use of peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.orgyoutube.com This reaction proceeds via a concerted mechanism, resulting in the syn-addition of the oxygen atom to the double bond. libretexts.org The resulting epoxide can then undergo acid-catalyzed ring-opening with water to produce a 1,2-diol. libretexts.org For substrates containing tertiary amino groups, which can be oxidized by peroxyacids, alternative methods may be required to avoid side reactions. researchgate.net Enzymatic epoxidation using peroxygenases presents a green alternative to traditional chemical methods. mdpi.com

Hydrothiolation: The addition of a thiol across the double bond, known as a thiol-ene reaction or hydrothiolation, is a highly efficient method for introducing sulfur functionality. wikipedia.org This reaction can proceed via a radical mechanism, often initiated by light or a radical initiator, and typically results in the anti-Markovnikov addition of the thiol. wikipedia.org This method is valued for its high yields, stereoselectivity, and rapid reaction rates, qualifying it as a "click" reaction. wikipedia.org Copper-catalyzed hydrothiolation reactions have also been developed, which can provide access to Markovnikov products. acs.org Photocatalytic methods using iridium(III) complexes have been shown to promote anti-Markovnikov hydrothiolation under biocompatible conditions. researchgate.net

Conversion to Other Amino Acid Derivatives

The Boc-protected amino acid can be converted into a variety of other useful building blocks.

One important transformation is the reduction of the carboxylic acid to a primary alcohol, yielding a chiral amino alcohol. This can be achieved using reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). The resulting amino alcohols are valuable intermediates in the synthesis of natural products and pharmaceuticals. rsc.org The N-Boc group is generally stable to these reducing agents.

The carboxylic acid can also be converted to an ester. Treatment of the Boc-protected amino acid with an alcohol in the presence of thionyl chloride can lead to esterification, though care must be taken as the acidic conditions generated can lead to cleavage of the Boc group. researchgate.net A milder method involves reacting the Boc-protected amino acid with an alkyl halide, such as methyl iodide, in the presence of a non-nucleophilic base like triethylamine. researchgate.net

Green Chemistry Considerations in the Synthesis of Chiral Amino Acid Building Blocks

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including chiral amino acids. wikipedia.orgacs.orgwordpress.com Key considerations include atom economy, the use of safer solvents, and the development of catalytic rather than stoichiometric processes.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. wordpress.comnumberanalytics.com Reactions such as additions and rearrangements are inherently more atom-economical than substitutions and eliminations. rsc.org Evaluating the atom economy of different synthetic pathways to a target molecule is a crucial aspect of green chemistry. numberanalytics.comrsc.org

Safer Solvents: Many traditional organic solvents, such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP), are facing regulatory restrictions due to their toxicity. gyrosproteintechnologies.com Research into greener alternatives for processes like solid-phase peptide synthesis (SPPS) has identified solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and N-butylpyrrolidone (NBP) as viable replacements. researchoutreach.orgbiotage.comrgdiscovery.com Binary mixtures, such as DMSO/EtOAc, offer tunable polarity and are also being explored. gyrosproteintechnologies.com The use of water as a solvent, where possible, is highly desirable from an environmental perspective. organic-chemistry.org

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. Transaminases, for example, can be used for the asymmetric synthesis of chiral amines with excellent enantioselectivity. semanticscholar.org Lipases can be employed for the kinetic resolution of racemic mixtures. rsc.org The use of biocatalysts often allows reactions to be performed in aqueous media under mild conditions, further enhancing the green credentials of the process.

Applications in Advanced Organic Synthesis and Peptidomimetic Chemistry

Design and Synthesis of Conformationally Constrained Peptides and Peptidomimetics

The creation of peptides with predictable and stable three-dimensional structures is a primary goal in drug discovery. Such conformational constraint can lead to enhanced binding affinity, selectivity, and metabolic stability.

The incorporation of α,α-disubstituted amino acids, such as a residue derived from "(R)-2-(Boc-amino)-2-methylhex-5-enoic acid," into a peptide backbone imposes significant steric limitations on the available conformational space. The presence of the α-methyl group restricts the rotation around the phi (Φ) and psi (Ψ) backbone dihedral angles. This restriction can steer the peptide to adopt specific secondary structures, such as β-turns or helical motifs. Computational and experimental studies on peptides containing other Cα-methyl, Cα-alkylglycyl residues have demonstrated their capacity to act as potent helix or turn inducers.

Key Conformational Effects of α,α-Disubstitution:

FeatureDescriptionExpected Outcome
Steric Hindrance The α-methyl group limits the range of accessible Φ and Ψ angles.Promotion of well-defined secondary structures (e.g., helices, turns).
Increased Stability Resistance to enzymatic degradation due to steric shielding of the peptide backbone.Longer biological half-life of the resulting peptide.
Structural Rigidity Reduces the entropic penalty upon binding to a biological target.Potentially higher binding affinity and selectivity.

The hex-5-enoic acid side chain provides a reactive handle for intramolecular cross-linking, a strategy known as peptide stapling or macrocyclization. This covalent linkage further stabilizes the desired conformation, often an α-helix, enhancing the peptide's biological activity and cell permeability.

Ring-Closing Metathesis is a powerful reaction for forming carbon-carbon double bonds and is widely used for peptide stapling. In a typical application, two unsaturated amino acid residues, such as the one derived from "this compound," would be incorporated into a peptide sequence at appropriate positions (e.g., i and i+4 or i and i+7 for α-helix stabilization). Treatment with a ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs' catalyst, would then initiate the intramolecular metathesis of the terminal alkenes, forming a hydrocarbon "staple" and releasing ethylene (B1197577) as a byproduct. This all-hydrocarbon bridge is proteolytically stable and can significantly improve the pharmacological properties of the peptide.

Thiol-ene "click" chemistry offers a highly efficient and bio-orthogonal method for peptide cyclization. This approach would involve incorporating an alkene-bearing residue like "this compound" and a cysteine residue into the peptide sequence. The macrocyclization is achieved through a radical-mediated addition of the cysteine thiol across the alkene's double bond. This reaction is typically initiated by light (photochemical initiation) in the presence of a photoinitiator and is known for its high yields, mild conditions, and tolerance of various functional groups present in other amino acid side chains.

Comparison of Cyclization Strategies:

Cyclization MethodKey ReagentsLinkage TypeKey Advantages
Ring-Closing Metathesis (RCM) Ruthenium catalysts (e.g., Grubbs' catalysts)All-hydrocarbon (C=C)Creates a proteolytically stable, non-native bond with defined geometry.
Thiol-Ene Click Chemistry Cysteine residue, photoinitiator, UV lightThioether (C-S-C)High efficiency, rapid kinetics, bio-orthogonal, metal-free.

A more recent and advanced strategy for peptide modification involves the direct functionalization of C-H bonds, catalyzed by transition metals like palladium or rhodium. While specific applications involving a hexenyl side chain for cyclization via C-H activation are still emerging, the principle involves the directed activation of a C-H bond (for instance, on an aromatic side chain of another residue like phenylalanine or tryptophan) and subsequent coupling with a reactive partner. The alkene functionality in "this compound" could potentially serve as this reactive partner in an intramolecular Heck-type reaction or other C-H functionalization/cyclization pathways, creating novel cyclic structures that would be difficult to access through other means.

Utilization of Alkene Functionality for Peptide Stapling and Cyclization

Role as Chiral Building Blocks in Complex Molecule Synthesis

Beyond peptide chemistry, chiral amino acids are fundamental building blocks in asymmetric synthesis. "this compound" serves as a versatile chiral synthon, providing a stereodefined center and multiple functional groups for elaboration.

The key attributes of this compound as a chiral building block include:

Defined Stereochemistry: The (R)-configuration at the α-carbon can direct the stereochemical outcome of subsequent reactions.

Orthogonally Protected Functionalities: The Boc-protected amine and the carboxylic acid can be deprotected and reacted selectively under different conditions.

Reactive Alkene: The terminal double bond is amenable to a wide range of transformations, including hydrogenation, oxidation, hydroboration, and metathesis, allowing for the introduction of diverse functionalities.

These features make it a valuable precursor for the synthesis of complex natural products, non-natural amino alcohols, and other chiral molecules that are important in medicinal chemistry and materials science.

Precursors for Bioactive Natural Products and Drug Discovery Intermediates

While specific examples of the direct incorporation of This compound into the total synthesis of named natural products are not extensively documented in publicly available literature, its structural motifs are characteristic of precursors used in the synthesis of a variety of bioactive molecules. α,α-Disubstituted amino acids are key components in many peptidomimetics and natural products, offering increased resistance to enzymatic degradation and the ability to induce specific secondary structures in peptides. rsc.orgacs.orgnih.gov

The presence of both a methyl group and an alkenyl chain at the α-carbon provides two distinct points for further chemical elaboration. The terminal double bond can participate in a wide range of reactions, including but not limited to:

Metathesis reactions: Ring-closing metathesis (RCM) is a powerful tool for the construction of cyclic structures, which are common in natural products and drug candidates. The hex-5-enoic acid side chain is well-suited for RCM to form various ring sizes.

Oxidative cleavage: Ozonolysis or other oxidative cleavage methods can transform the terminal alkene into an aldehyde or carboxylic acid, providing a handle for chain extension or functionalization.

Hydroboration-oxidation: This reaction sequence can install a primary alcohol, which can be further modified.

Epoxidation and dihydroxylation: These reactions introduce new stereocenters and functional groups, increasing molecular complexity.

The quaternary α-carbon, bearing a methyl group, imparts steric hindrance that can influence the conformational preferences of molecules incorporating this amino acid. nih.govjst.go.jp This is a crucial aspect in the design of peptidomimetics, where the goal is to mimic the bioactive conformation of a natural peptide. biorxiv.orgbiorxiv.org The Boc-protecting group is a standard feature in peptide synthesis, allowing for controlled, stepwise assembly of peptide chains. organic-chemistry.org

The table below summarizes the potential synthetic transformations of the key functional groups in This compound and their relevance in the synthesis of bioactive compounds.

Functional GroupPotential TransformationRelevance to Bioactive Molecules
Terminal Alkene Ring-Closing MetathesisSynthesis of cyclic peptides and macrocyclic natural products.
Oxidative CleavageIntroduction of aldehyde/acid for further functionalization.
Hydroboration-OxidationFormation of primary alcohols for creating diverse side chains.
Epoxidation/DihydroxylationGeneration of new stereocenters and oxygenated functionalities.
α-Methyl Group Steric InfluenceInduction of specific peptide conformations (e.g., helices, turns). nih.govjst.go.jp
Boc-Protected Amine Peptide SynthesisStandard protecting group for stepwise amide bond formation. organic-chemistry.org

Ligand Design and Chiral Catalyst Development

The chiral nature and distinct functional groups of This compound make it an attractive scaffold for the design of novel chiral ligands and catalysts for asymmetric synthesis. While specific catalysts derived directly from this compound are not prominent in the literature, the principles of ligand design suggest several potential applications.

Chiral amino acids and their derivatives are frequently used as the chiral backbone for ligands that can coordinate with metal centers to create effective asymmetric catalysts. mdpi.com The carboxylic acid and the protected amine of This compound can serve as coordination points for a metal. Furthermore, the terminal alkene offers a site for the attachment of other coordinating groups, such as phosphines or other heterocycles, which are known to be effective in many catalytic systems.

The steric bulk provided by the α-methyl group can create a well-defined chiral pocket around the metal center, which is essential for achieving high enantioselectivity in catalytic reactions. researchgate.net The conformational rigidity imposed by the α,α-disubstitution can also contribute to the effectiveness of a catalyst by reducing the number of possible transition states, thereby favoring the formation of one enantiomer of the product. nih.gov

Potential applications in chiral catalyst development include:

Modification of the terminal alkene: The alkene can be functionalized to introduce additional donor atoms (e.g., phosphorus, sulfur, or nitrogen), creating multidentate ligands.

Coordination to transition metals: The amino acid moiety can be used to form complexes with metals like rhodium, iridium, palladium, and copper, which are widely used in asymmetric hydrogenation, C-C bond formation, and other important transformations.

Development of organocatalysts: The chiral amine, after deprotection, can be incorporated into various organocatalyst frameworks, such as those based on prolinamides or other amino acid-derived structures.

The table below outlines the structural features of This compound and their potential roles in the design of chiral ligands and catalysts.

Structural FeaturePotential Role in Ligand/Catalyst Design
Chiral α-Carbon Source of chirality for inducing asymmetry in catalytic reactions.
Carboxylic Acid Coordination site for metal ions.
Boc-Protected Amine Can be deprotected and modified to act as a coordinating group or part of the catalyst backbone.
Terminal Alkene A versatile handle for introducing other ligating groups or for tethering the catalyst to a support.
α-Methyl Group Provides steric bulk to create a defined chiral environment around a catalytic center. researchgate.net

Analytical Methodologies for Chiral Purity and Structural Elucidation in Research

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers. Its application is crucial for determining the enantiomeric purity of α,α-disubstituted amino acids like (R)-2-(Boc-amino)-2-methylhex-5-enoic acid.

The success of chiral HPLC hinges on the use of Chiral Stationary Phases (CSPs). For N-Boc protected amino acids, macrocyclic glycopeptide-based CSPs are particularly effective due to their multimodal separation capabilities, encompassing hydrogen bonding, ionic interactions, and steric hindrance. researchgate.net These CSPs, such as those based on teicoplanin or vancomycin, possess complex three-dimensional structures with multiple stereogenic centers, creating a chiral environment that allows for differential interaction with the enantiomers of the analyte.

The selection of the appropriate macrocyclic glycopeptide CSP is a critical step. For instance, CHIROBIOTIC™ T (Teicoplanin) and CHIROBIOTIC™ R (Ristocetin A) have demonstrated broad applicability for the resolution of N-Boc protected amino acids. The choice between them often depends on the specific structure of the amino acid, with reversed-phase mode being a viable option for both CSPs when analyzing t-Boc amino acids.

The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the CSP and the individual enantiomers. The stability of these complexes differs, leading to different retention times and, consequently, separation. For N-Boc protected amino acids, the carboxylate group of the analyte is believed to be a key interaction site with the chiral amino groups of the CSPs.

Table 1: Representative Chiral Stationary Phases for N-Boc Amino Acid Resolution

Chiral Stationary Phase (CSP)Base MaterialCommon Trade NameTypical Application
TeicoplaninSilicaCHIROBIOTIC™ TN-derivatized amino acids, including N-Boc
VancomycinSilicaCHIROBIOTIC™ VN-derivatized amino acids, cyclic amines
Ristocetin ASilicaCHIROBIOTIC™ RN-blocked amino acids, acidic compounds

The composition of the mobile phase plays a pivotal role in achieving optimal enantiomeric resolution. For N-Boc protected amino acids on macrocyclic glycopeptide CSPs, both reversed-phase and polar organic modes can be employed.

In reversed-phase mode, a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase and the nature and concentration of the organic modifier can significantly influence retention times and selectivity. For many N-t-Boc-amino acids, a mobile phase containing 5% to 10% acetonitrile or around 20% methanol (B129727) has been found to provide maximum resolution. researchgate.net The addition of volatile buffers like ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate is common, especially when interfacing with mass spectrometry.

Polar organic mode, often utilizing mixtures of methanol or ethanol (B145695) with small amounts of acidic and basic additives, is another effective approach. This mode can offer different selectivity compared to reversed-phase and can be advantageous for certain compounds.

The optimization process often involves systematically varying the mobile phase composition, pH, and column temperature to achieve baseline separation of the enantiomers with good peak shape and reasonable analysis times.

Table 2: Illustrative HPLC Conditions for Chiral Separation of N-Boc Amino Acids

ParameterCondition
Column CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water/Triethylammonium Acetate Buffer
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C

Note: These are general conditions and require optimization for specific analytes.

Mass Spectrometry-Based Chiral Analysis

Mass spectrometry (MS) has become an indispensable tool for chiral analysis, often coupled with a chromatographic separation technique like HPLC or UPLC. For the analysis of this compound, MS offers high sensitivity and selectivity.

Direct chiral analysis by MS is challenging as enantiomers have identical mass-to-charge ratios. Therefore, several strategies are employed:

Coupling with Chiral Chromatography: The most common approach is to use MS as a detector for chiral HPLC or UPLC. This combines the separation power of the chiral column with the sensitive and specific detection of the mass spectrometer, allowing for the accurate quantification of each enantiomer.

Chiral Derivatization: Another method involves derivatizing the amino acid with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) chromatographic column coupled to a mass spectrometer.

Host-Guest Chemistry in the Gas Phase: This technique involves the formation of non-covalent diastereomeric complexes with a chiral selector molecule within the mass spectrometer. The relative abundance of these complexes can be correlated with the enantiomeric composition of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for structural elucidation and can also be used to determine enantiomeric purity and assign absolute configuration. For α,α-disubstituted amino acids, NMR provides detailed information about the molecular structure.

To determine enantiomeric purity, chiral solvating agents (CSAs) are often added to the NMR sample. These CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. acs.org This interaction leads to a differentiation in the chemical shifts of corresponding nuclei in the two enantiomers, allowing for their distinct signals to be observed and integrated. acs.org

For the assignment of absolute stereochemistry, advanced NMR techniques such as the Mosher's method or the use of specific chiral derivatizing agents can be employed. These methods create diastereomers with predictable conformational preferences, leading to characteristic changes in the NMR spectrum that can be correlated to the absolute configuration at the stereocenter.

A straightforward empirical rule has been established for the assignment of C-4 stereochemistry in kainoid amino acids by comparing the 1H NMR spectra of C-4 epimers. nih.gov Similar empirical rules can sometimes be developed for other classes of compounds based on consistent spectral differences between stereoisomers.

Advanced Chromatographic Techniques (e.g., UPLC, Capillary Electrophoresis)

Beyond conventional HPLC, more advanced chromatographic techniques offer enhanced performance for the chiral analysis of non-proteinogenic amino acids.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm), which allows for higher mobile phase velocities without sacrificing resolution. This results in significantly faster analysis times and improved sensitivity compared to traditional HPLC. UPLC can be particularly advantageous for high-throughput screening of chiral purity. nih.gov

Capillary Electrophoresis (CE) is another powerful technique for chiral separations. In CE, separation is achieved based on the differential migration of ions in an electric field. For chiral separations, a chiral selector is typically added to the background electrolyte. This selector interacts differently with the enantiomers, leading to different electrophoretic mobilities and, thus, separation. CE offers the advantages of high efficiency, short analysis times, and very low sample and reagent consumption.

Computational and Theoretical Investigations of R 2 Boc Amino 2 Methylhex 5 Enoic Acid and Its Derivatives

Molecular Modeling and Conformational Analysis of α,α-Disubstituted Amino Acids

Molecular modeling and conformational analysis are powerful tools to understand the structural implications of incorporating α,α-disubstituted amino acids into peptides. The presence of two substituents on the α-carbon significantly restricts the available conformational space, primarily the Ramachandran (φ, ψ) angles, compared to their α-H counterparts. This restriction is a key factor in their utility as inducers of specific secondary structures.

General findings from computational studies on various α,α-disubstituted amino acids indicate that the nature of the α-substituents plays a crucial role in determining the conformational preferences. For instance, α-methylated amino acids, such as α-aminoisobutyric acid (Aib), strongly favor helical conformations, particularly the 3₁₀-helix. nih.govnih.gov In contrast, α,α-disubstituted amino acids with larger, more flexible substituents, like two ethyl groups, tend to adopt a fully extended C5-conformation. nih.govchemimpex.com

A hypothetical conformational energy map for a simplified analogue, Boc-α-methyl-α-allyl-glycine, would likely show restricted regions for the φ and ψ dihedral angles compared to a simple amino acid like alanine (B10760859). The sterically demanding Boc protecting group, along with the two α-substituents, would limit the rotation around the N-Cα and Cα-C bonds.

Table 1: Predicted Conformational Preferences of α,α-Disubstituted Amino Acids

α-SubstituentsPredominant Conformation in PeptidesReference
Two Methyl Groups (Aib)3₁₀-Helix nih.govnih.gov
Two Ethyl GroupsFully Extended C5-Conformation nih.govchemimpex.com
Methyl and Allyl/HexenylLikely Helical with potential for other low-energy conformersInferred

Quantum Chemical Calculations for Reaction Mechanism Elucidation in Synthesis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like (R)-2-(Boc-amino)-2-methylhex-5-enoic acid. These computational methods allow for the detailed study of reaction pathways, the identification of transition states, and the calculation of activation energies, providing insights that are often difficult to obtain experimentally.

The synthesis of chiral α,α-disubstituted amino acids often involves stereoselective bond formation, and understanding the factors that control this stereoselectivity is crucial for developing efficient synthetic routes. DFT calculations can be employed to model the transition states of key steps, such as alkylation or amination reactions, to predict the most likely stereochemical outcome. For example, in the synthesis of α,α-disubstituted α-amino acids via electrophilic amination, quantum chemical calculations have been used to indicate the formation of specific intermediates, which in turn explains the observed stereoselectivity.

While specific DFT studies on the synthesis of this compound are not prominently reported, computational investigations into similar synthetic transformations are common. For instance, calculations can be used to compare the energies of different transition state geometries leading to the (R) or (S) enantiomer, thereby explaining the efficacy of a particular chiral auxiliary or catalyst.

Table 2: Application of Quantum Chemical Calculations in Synthesis

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Transition state analysis of alkylation reactionsUnderstanding the origin of stereoselectivity
DFTModeling of catalyst-substrate interactionsRationalizing the role of the catalyst in directing the reaction pathway
Ab initio methodsCalculation of reaction energy profilesDetermining the thermodynamic feasibility of a synthetic route

Prediction of Conformational Preferences in Peptide Incorporations

The ultimate utility of a non-proteinogenic amino acid like this compound often lies in its ability to influence the conformation of a peptide into which it is incorporated. Predicting these conformational preferences is a key area of computational chemistry.

For a peptide containing this compound, it is reasonable to predict a strong tendency to adopt a helical conformation due to the α-methyl group. The (R)-configuration at the α-carbon would favor a specific helical screw sense. The hexenyl side chain, while adding flexibility, could also engage in intramolecular interactions with other parts of the peptide, further stabilizing a particular fold.

Molecular dynamics (MD) simulations are a powerful technique to explore the conformational landscape of peptides containing such modified residues. By simulating the peptide in an explicit solvent environment, MD can provide insights into the dynamic behavior of the molecule and identify the most stable and populated conformations.

Table 3: Predicted Secondary Structure Propensities of Peptides Containing α,α-Disubstituted Amino Acids

Incorporated Amino AcidPredicted Predominant Secondary StructureMethod of Prediction
α-Aminoisobutyric acid (Aib)3₁₀-HelixExperimental and Computational
(R)-α-Methyl-AlanineRight-handed HelixExtrapolation from known principles
(S)-α-Methyl-AlanineLeft-handed HelixExtrapolation from known principles
This compoundLikely a specific helical conformationBased on α-methyl group influence

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The construction of the chiral quaternary α-center of (R)-2-(Boc-amino)-2-methylhex-5-enoic acid with high stereochemical purity is a formidable synthetic challenge. Current research is actively seeking more efficient and elegant solutions beyond classical methods. Emerging strategies are focused on catalytic asymmetric reactions that can establish the stereocenter in a single, highly controlled step.

Promising areas of development include:

Organocatalysis: The use of small, metal-free chiral organic molecules to catalyze asymmetric reactions, such as Mannich-type or Michael additions, represents a powerful and sustainable approach. rsc.org Developing an organocatalytic route could circumvent the need for expensive and potentially toxic heavy metal catalysts. rsc.org

Biocatalysis and Enzymatic Methods: Enzymes offer unparalleled stereoselectivity under mild conditions. Future research may involve engineering enzymes, such as transaminases or deracemization enzymes, to produce the (R)-enantiomer with near-perfect selectivity. Biocatalytic routes are gaining attention as effective and potentially more sustainable alternatives to traditional chemical synthesis. rsc.orgnih.gov

Synthetic ApproachCore PrincipleKey Advantages
Asymmetric Phase-Transfer Catalysis Utilizes a chiral catalyst to guide the stereochemical outcome of an alkylation reaction.High enantioselectivity, operational simplicity, avoidance of cryogenic temperatures.
Organocatalysis Employs small chiral organic molecules as catalysts for asymmetric bond formation.Metal-free, lower toxicity, high stability, and molecular diversity. nih.gov
Biocatalysis Leverages enzymes to perform highly specific stereoselective transformations.Exceptional enantioselectivity, mild reaction conditions (aqueous media, room temperature), environmentally benign. nih.govnih.gov

Exploration of New Applications in Materials Science and Bioconjugation

The unique bifunctional nature of this compound—possessing both an amino acid backbone and a reactive terminal alkene—makes it an attractive candidate for applications beyond traditional peptide synthesis.

In materials science , the terminal alkene can serve as a polymerizable handle. Techniques like Ring-Opening Metathesis Polymerization (ROMP) or radical polymerization could be used to create novel polymers. Incorporating this chiral, constrained amino acid into a polymer backbone could impart unique properties such as:

Controlled Chirality: Leading to materials with specific chiroptical properties for applications in optics or chiral separations.

Biocompatibility and Degradability: Creating advanced biomaterials for tissue engineering, drug delivery systems, or medical implants.

Structural Rigidity: The quaternary center can introduce conformational constraints into the polymer chain, influencing its folding and macroscopic properties.

In bioconjugation , the terminal alkene is a valuable functional group for bioorthogonal chemistry. It can participate in highly selective reactions, such as thiol-ene click chemistry, to covalently link the amino acid to biomolecules like proteins or peptides. researchgate.net This enables the site-specific introduction of a constrained, unnatural amino acid to:

Modulate Protein Function: Introducing a rigid structural element can alter a protein's conformation and, consequently, its biological activity.

Develop Peptide-Based Therapeutics: Incorporating this amino acid can enhance the metabolic stability and receptor affinity of peptide drugs. nih.gov

Attach Probes and Labels: The alkene provides a specific point of attachment for fluorescent dyes, imaging agents, or drug payloads.

Integration with Flow Chemistry and Automated Synthesis for Scalability

For this compound to be widely adopted, its production must be scalable, efficient, and reproducible. Transitioning from traditional batch synthesis to modern manufacturing technologies like flow chemistry and automated synthesis is a critical future direction.

Flow chemistry , where reagents are continuously pumped through a network of tubes and reactors, offers numerous advantages:

Enhanced Safety and Control: Allows for precise control over reaction parameters like temperature and pressure, particularly for highly exothermic or sensitive reactions. rsc.org

Improved Yield and Purity: Minimizes byproduct formation and allows for in-line purification, leading to a cleaner product. nih.gov

Scalability: Production can be scaled up by simply running the system for longer periods, avoiding the challenges of scaling up large batch reactors. rsc.org

Automated synthesis platforms can integrate with flow reactors to create a fully autonomous production system. mit.edu These platforms can perform multi-step syntheses, purification, and analysis without manual intervention. This approach accelerates the optimization of reaction conditions and facilitates the rapid production of the target compound and its derivatives, which is crucial for research and development. mit.edu The combination of these technologies provides a clear pathway toward the efficient and on-demand manufacturing of this valuable chemical building block. rsc.org

Q & A

Q. Table 1: Comparative Boc Protection Efficiency

ConditionYield (%)Purity (%)Reference
Boc₂O, DCM, DMAP, 25°C9298
Boc₂O, THF, DMAP, 0°C8595
Boc₂O, DMF, no catalyst6080

Q. Table 2: Key NMR Assignments

Proton/Groupδ (ppm)Multiplicity
Boc tert-butyl1.43Singlet
α-Methyl1.25Singlet
Vinyl (CH₂=CH)5.3–5.7Multiplet
Carboxylic acid (COOH)12.1Broad

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.